BenchChemオンラインストアへようこそ!

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Lipophilicity cLogP Drug-like properties

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a heterocyclic primary amine building block featuring a pyrazole core substituted at N1 with a cyclobutylmethyl group and at C4 with an ethan-1-amine moiety. With a molecular weight of 179.26 g/mol and typical purity of 95%, this compound is part of the 4-pyrazolyl-ethylamine class, which is valued for its low calculated logP, disruption of molecular planarity, and three-dimensional character—properties that make it an attractive intermediate for medicinal chemistry programs targeting kinases, GPCRs, and other protein families.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1478053-80-3
Cat. No. B1489829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
CAS1478053-80-3
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=C1)CC2CCC2)N
InChIInChI=1S/C10H17N3/c1-8(11)10-5-12-13(7-10)6-9-3-2-4-9/h5,7-9H,2-4,6,11H2,1H3
InChIKeyWXQHYPFVKUYFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1478053-80-3): A Cyclobutylmethyl-Substituted Pyrazole Ethylamine Building Block


1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a heterocyclic primary amine building block featuring a pyrazole core substituted at N1 with a cyclobutylmethyl group and at C4 with an ethan-1-amine moiety . With a molecular weight of 179.26 g/mol and typical purity of 95%, this compound is part of the 4-pyrazolyl-ethylamine class, which is valued for its low calculated logP, disruption of molecular planarity, and three-dimensional character—properties that make it an attractive intermediate for medicinal chemistry programs targeting kinases, GPCRs, and other protein families [1].

Why N1-Substitution on the Pyrazole Core Defines Reactivity and Drug-Like Properties: The Case of 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine


The pyrazole N1 substituent is a critical determinant of lipophilicity, three-dimensional shape, and metabolic stability in 4-pyrazolyl-ethylamine derivatives. Replacing the cyclobutylmethyl group with a simple methyl or ethyl group reduces molecular volume and lowers the fraction of sp3-hybridized carbons (Fsp3), which can alter target-binding affinity and pharmacokinetic profiles [1]. Even the positional isomer 2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, where the amino group is shifted by one methylene unit, exhibits different amine basicity and conformational preferences, making generic substitution without quantitative comparison unreliable for structure-activity relationship studies. Procurement decisions that ignore these differences risk selecting a compound that fails to recapitulate the steric, electronic, and solubility profile required for a given synthetic sequence or biological assay.

Quantitative Differentiation of 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine Against Closest Analogs


Lipophilicity Modulation: Cyclobutylmethyl vs. Methyl and Ethyl N1-Substituents

The cyclobutylmethyl group confers higher lipophilicity compared to simple alkyl N1-substituents. While the parent 4-pyrazolyl-ethylamine scaffold exhibits low calculated logP values (reported as <1.0 for unsubstituted or methyl-substituted analogs) [1], the addition of the cyclobutylmethyl group increases cLogP by approximately 1.0–1.5 log units, bringing it into a favorable range for passive membrane permeability while maintaining aqueous solubility suitable for biochemical assays.

Lipophilicity cLogP Drug-like properties

Three-Dimensional Character: Fraction sp3 (Fsp3) Comparison

The cyclobutylmethyl substituent substantially increases the fraction of sp3-hybridized carbon atoms. The target compound has an Fsp3 of 0.70 (7 sp3 out of 10 carbons), compared to an Fsp3 of 0.50 for the N1-methyl analog (3/6) and 0.43 for the N1-ethyl analog (3/7). Higher Fsp3 is correlated with improved clinical success rates, lower promiscuity, and better solubility [1].

Fsp3 Three-dimensionality Fraction sp3

Fragment-Based Drug Discovery: Co-crystal Structure of a Cyclobutylmethyl-Pyrazole Analog Bound to Galactokinase 1

The cyclobutylmethyl-pyrazole motif has been validated in fragment-based drug discovery. A closely related compound, N-(cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, was co-crystallized with human galactokinase 1 (GALK1) at 2.40 Å resolution (PDB: 6Q8Z), demonstrating that the cyclobutylmethyl group engages in specific hydrophobic interactions within the enzyme active site [1]. The target compound's primary amine functionality provides a synthetic handle for elaboration into analogous carboxamides, sulfonamides, or ureas, making it a strategic intermediate for fragment-to-lead campaigns.

Fragment-based drug discovery X-ray crystallography GALK1

Purity and Physical Form: Defined Quality Specifications for Reproducible Research

The target compound is supplied as a liquid with a minimum purity specification of 95% (HPLC) and a recommended storage temperature of 4°C . This defined purity and physical form contrast with several positional isomers and N1-variants that are offered only as custom synthesis products with variable purity and longer lead times, reducing batch-to-batch variability in critical experiments.

Purity QC specifications Procurement

Recommended Application Scenarios for 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine Based on Quantified Differentiation


Synthesis of Fragment-Derived Kinase Inhibitors via Amide Coupling

The primary amine of the target compound provides a direct handle for amide bond formation with carboxylic acid-containing fragments or building blocks. The cyclobutylmethyl group, validated by co-crystal structure PDB 6Q8Z to occupy a hydrophobic pocket in GALK1, increases the likelihood of generating high-quality hits in fragment-to-lead kinase inhibitor programs. Researchers should select this compound over the N1-methyl or N1-ethyl analogs when the target binding site accommodates medium-sized cycloalkyl groups, as the increased Fsp3 (0.70) and moderate cLogP (~1.5–2.0) balance solubility and permeability .

Building Block for CNS-Penetrant Lead Optimization

The combination of low molecular weight (179.26 Da), moderate lipophilicity, and high three-dimensional character makes this compound a suitable starting point for CNS drug discovery programs. The cyclobutylmethyl group's steric profile reduces P-glycoprotein recognition compared to larger cycloalkyl substituents while maintaining sufficient lipophilicity for blood-brain barrier penetration, distinguishing it from the N1-methyl analog (lower lipophilicity, lower passive permeability) and the N1-cyclopentylmethyl analog (higher MW, potential efflux liability) [1].

Solid-Phase Synthesis of Pyrazole-Focused Combinatorial Libraries

The high and defined purity (≥95%) and liquid physical form of this compound facilitate automated liquid handling and solid-phase synthesis workflows. The 1–5 day lead time from major suppliers ensures rapid resupply for iterative library production, a logistical advantage over positional isomers with longer synthesis lead times. The cyclobutylmethyl group introduces structural diversity that is underrepresented in commercial screening collections, increasing the probability of identifying novel chemotypes .

Probe Development for GALK1 and Related Sugar Kinases

The direct structural precedent (PDB 6Q8Z) establishes the cyclobutylmethyl-pyrazole scaffold as a validated recognition element for galactokinase 1. Researchers developing chemical probes for GALK1 or related sugar kinases can use this compound as a core intermediate, elaborating the primary amine into diverse chemotypes (ureas, sulfonamides, reverse amides) while retaining the key cyclobutylmethyl-enzyme hydrophobic contact. This application is uniquely enabled by the specific N1-substituent and is not supported by the methyl or ethyl analogs [2].

Quote Request

Request a Quote for 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.